molecular formula C5H7NO2 B11769386 (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one

(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B11769386
M. Wt: 113.11 g/mol
InChI Key: WAWSGFGXFSUXIA-IMJSIDKUSA-N
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Description

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one is a bicyclic lactam featuring a fused oxazolidinone-pyrrolidine scaffold. This compound is widely utilized in medicinal chemistry as a rigid template for drug design due to its constrained geometry and stereochemical stability. Its methanesulfonate salt (CAS 769167-53-5) is a research-grade compound with a molecular formula of C₆H₁₁NO₅S, molecular weight 209.22, and purity >95% . It requires storage at room temperature in light-protected conditions and is sensitive to repeated freeze-thaw cycles . The compound’s bicyclic framework enhances metabolic stability and binding affinity, making it valuable for developing enzyme inhibitors and receptor modulators .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C5H7NO2/c7-5-4-1-3(8-5)2-6-4/h3-4,6H,1-2H2/t3-,4-/m0/s1

InChI Key

WAWSGFGXFSUXIA-IMJSIDKUSA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1C(=O)O2

Canonical SMILES

C1C2CNC1C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to maintain precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique bicyclic structure that includes a fused ring system, which contributes to its distinctive reactivity and potential applications. Its molecular formula is C5H10ClNOC_5H_{10}ClNO, with a molecular weight of approximately 135.59 g/mol. The compound exists in different forms, including hydrochloride and hydrobromide salts, which can influence its solubility and biological activity .

Pharmaceutical Intermediates

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the formation of diverse derivatives, particularly in the development of drugs targeting central nervous system disorders due to its ability to interact with neurotransmitter systems .

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, derivatives synthesized from this bicyclic framework have shown promising activity against several cancer cell lines, including liver carcinoma (HUH7) with IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil . The incorporation of functional groups into the bicyclic structure enhances its bioactivity and specificity towards cancerous cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit moderate to severe potency against various microbial strains, making them candidates for developing new antibiotics or antimicrobial agents .

Material Science Applications

The unique structural characteristics of this compound allow it to be utilized in materials science as well:

Polymer Chemistry

This compound can act as a building block for synthesizing novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance, particularly in applications requiring lightweight yet strong materials .

Sensor Development

Due to its chemical reactivity and the ability to form stable complexes with metal ions, this compound is being explored for use in sensor technologies, particularly for detecting environmental pollutants or biological markers .

Case Study 1: Synthesis of γ-Amino Acid Analogues

Garsi et al. (2022) demonstrated the utility of this compound as a platform for synthesizing γ-amino acid analogues that possess functional diversity suitable for therapeutic applications . This study emphasizes the compound's versatility in drug design.

Case Study 2: Anticancer Activity Assessment

A recent study evaluated various derivatives of this compound against multiple cancer cell lines, revealing that modifications to the bicyclic structure significantly impacted their cytotoxicity profiles and selectivity towards cancer cells compared to normal cells .

Mechanism of Action

The mechanism by which (1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Heteroatom Substitution: Sulfur vs. Oxygen

  • (1S,4S)-5-Allyloxycarbonyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one (7') Key Difference: Replaces the oxygen atom in the oxa ring with sulfur (2-thia). Synthesis: Formed via intramolecular cyclization of (2S,4R)-1-p-nitrobenzyloxycarbonyl-4-methanesulfonyloxy-2-pyrrolidine-thiocarboxylic acid (8) using Et₃N in CH₂Cl₂ .

Stereoisomer Variations

  • (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one Key Difference: Stereochemical inversion at the 4-position (4R vs. 4S) and absence of the oxygen atom. Properties: Molecular formula C₆H₇NO (MW 109.13). Synthesized via resolution of racemic mixtures using di-p-toluoyl tartaric acid derivatives, achieving >98% enantiomeric excess . Applications: Intermediate in pharmaceuticals like abacavir and peramivir .

Substituent Modifications

  • 5-Acetyl-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one (CAS 72485-25-7) Key Difference: Acetyl group at the 5-position. Properties: Molecular formula C₇H₉NO₃ (MW 155.15), LogP -0.53. Lower molecular weight and hydrophilicity compared to the methanesulfonate derivative .
  • (1S,4S,5R)-5-Ethyl-2-oxabicyclo[2.2.1]heptan-3-one
    • Key Difference : Ethyl substituent at the 5-position.
    • Synthesis : Generated via BOP-Cl-mediated cyclization of (1S,2R,4S)-2-ethyl-4-hydroxycyclopentanecarboxylic acid .
    • NMR Profile : Distinct δ 4.85 ppm signal for the lactone proton, absent in the parent compound .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents LogP Key Applications
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one (methanesulfonate) C₆H₁₁NO₅S 209.22 Methanesulfonate N/A Enzyme inhibitor studies
5-Acetyl-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one C₇H₉NO₃ 155.15 Acetyl -0.53 Synthetic intermediate
(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptan-3-one C₇H₉NO₂S 171.22 Sulfur (thia) N/A Nucleophilic reactions
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one C₆H₇NO 109.13 None N/A Antiviral drug synthesis

Critical Discussion of Structural Effects on Function

  • Ring Strain and Reactivity : The oxa-aza bicyclic system imposes significant ring strain, enhancing reactivity toward nucleophilic ring-opening reactions compared to purely carbocyclic analogs .
  • Stereochemical Influence: The 1S,4S configuration in the parent compound ensures optimal spatial arrangement for binding gamma-aminobutyric acid (GABA) aminotransferases, whereas 4R isomers show reduced activity .

Biological Activity

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings regarding its biological activity.

  • Molecular Formula : C5_5H9_9NO
  • Molecular Weight : 99.13 g/mol
  • CAS Number : 547716-11-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Similar compounds have shown the ability to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that bicyclic compounds can possess significant antimicrobial properties. For instance, related bicyclic structures have been evaluated against a range of bacterial strains, demonstrating potential as antimicrobial agents .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. Such properties could make it a candidate for further exploration in neurodegenerative disease models .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or derivatives:

  • Antimicrobial Efficacy : A study found that derivatives of bicyclic compounds showed promising results against resistant strains of bacteria, indicating a potential application in treating infections caused by antibiotic-resistant pathogens .
  • Neuroprotection in Animal Models : In vivo studies demonstrated that certain derivatives could reduce oxidative stress markers in models of neurodegeneration, suggesting a protective role against neuronal damage .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds could interact with specific receptors involved in neurotransmission, leading to altered signaling pathways associated with neuroprotection and antimicrobial activity .

Data Table: Summary of Biological Activities

Activity Type Observed Effects References
AntimicrobialEffective against various bacteria
NeuroprotectiveReduced oxidative stress in models
Enzyme InteractionModulation of cytochrome P450

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